5-(1-benzyl-4-piperidinyl)-4-ethyl-4H-1,2,4-triazol-3-ylhydrosulfide
CAS No.: 866134-79-4
Cat. No.: VC6767653
Molecular Formula: C16H22N4S
Molecular Weight: 302.44
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 866134-79-4 |
---|---|
Molecular Formula | C16H22N4S |
Molecular Weight | 302.44 |
IUPAC Name | 3-(1-benzylpiperidin-4-yl)-4-ethyl-1H-1,2,4-triazole-5-thione |
Standard InChI | InChI=1S/C16H22N4S/c1-2-20-15(17-18-16(20)21)14-8-10-19(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,18,21) |
Standard InChI Key | FAVPVTHTKCSAIJ-UHFFFAOYSA-N |
SMILES | CCN1C(=NNC1=S)C2CCN(CC2)CC3=CC=CC=C3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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1,2,4-Triazole Core: A five-membered aromatic ring with three nitrogen atoms, known for stabilizing intermolecular interactions via hydrogen bonding and π-π stacking .
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Benzyl-Piperidinyl Substituent: A lipophilic group enhancing blood-brain barrier permeability, common in neuroactive compounds.
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Hydrosulfide (-SH) Group: A reactive moiety enabling thiol-disulfide exchange and metal coordination, critical for enzyme inhibition.
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 302.4 g/mol | |
Purity | ≥95% | |
Solubility (Predicted) | DMSO, Ethanol | |
LogP (Estimated) | 3.2 |
The hydrosulfide group’s acidity () suggests moderate nucleophilicity, enabling participation in redox reactions .
Synthesis Methodologies
Thiosemicarbazide Cyclization
A prevalent route for 1,2,4-triazole-3-thiol derivatives involves refluxing acyl thiosemicarbazides with aqueous NaOH. For example, 5-substituted triazoles are synthesized via cyclization of thiosemicarbazide intermediates :
Adapting this method, the target compound could be synthesized by substituting the acyl group with a benzyl-piperidinyl-ethyl moiety .
Mannich Base Formation
Mannich reactions introduce amine-containing substituents to triazoles. For instance, 5-(1-adamantylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is synthesized via condensation of thiols with formaldehyde and amines. Applying this to the target compound, benzyl-piperidine could react with a triazole-thiol precursor under basic conditions.
Table 2: Comparative Synthesis Routes
Method | Yield (%) | Conditions | Key Reagents |
---|---|---|---|
Thiosemicarbazide | 60–75 | Reflux, NaOH (aq.) | Acyl thiosemicarbazide |
Mannich Reaction | 50–65 | RT, Formaldehyde | Benzyl-piperidine |
Biological Activities and Mechanisms
Anticancer Properties
Triazoles modulate apoptosis pathways by inhibiting kinases or topoisomerases. A study on 5-(4-chlorophenyl)-1,2,4-triazole-3-thiol showed IC50 values of 12 µM against MCF-7 breast cancer cells . The benzyl-piperidinyl group in the target compound may enhance CNS penetration, suggesting utility in glioblastoma research.
Table 3: Biological Activity of Analogous Compounds
Compound | Activity (IC50/MIC) | Target |
---|---|---|
5-(4-Chlorophenyl)-triazole | 12 µM (MCF-7) | Topoisomerase II |
5-Adamantylmethyl-triazole | 18 µM (HCT116) | Kinase Inhibition |
Applications in Drug Discovery
Scaffold for Neuroactive Agents
The benzyl-piperidinyl group is prevalent in dopamine receptor ligands. Structural analogs of the target compound could be optimized for binding to D2/D3 receptors, potentially addressing Parkinson’s disease.
Proteomics Research
Thiol-reactive triazoles serve as probes for protein sulfhydryl groups. Functionalization with biotin or fluorophores enables tracking of cysteine residues in complex biological systems.
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